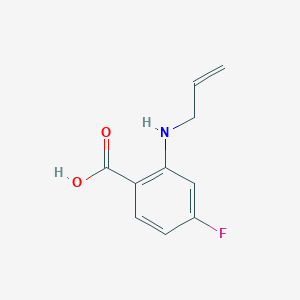

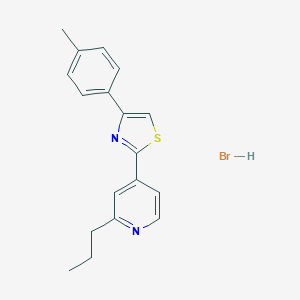

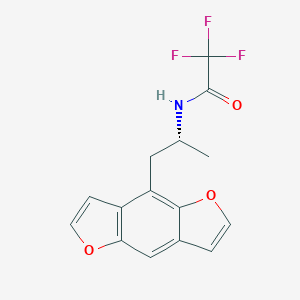

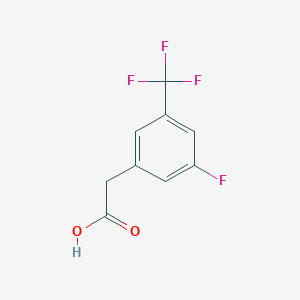

![molecular formula C20H32O5 B136044 (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 34210-10-1](/img/structure/B136044.png)

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

説明

Synthesis Analysis

The synthesis of complex fatty acids and their derivatives, as seen in the papers, involves multi-step organic reactions. For instance, the synthesis of (Z)-tetracos-5-enoic acid described in paper involves periodic acid cleavage, condensation, and cyclopropanation reactions. Similarly, the synthesis of deuterated tetradecanoic acids in paper includes steps such as reduction, tosylation, deuteride exchange, hydrolysis, and saponification. These methods could potentially be adapted for the synthesis of the compound , considering the need for precise introduction of deuterium atoms and the creation of specific stereochemistry.

Molecular Structure Analysis

The molecular structure of the compound would be expected to have a cyclopentyl ring, a hept-5-enoic acid chain, and hydroxy groups, which are indicative of a complex three-dimensional conformation. The presence of deuterium atoms would not significantly alter the molecular geometry compared to hydrogen but would affect the compound's physical properties and reactivity due to the kinetic isotope effect. The synthesis of similar compounds, such as the iodine-125-labeled derivatives in paper , suggests that careful consideration must be given to the stereochemistry during the synthesis of such complex molecules.

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by the presence of the enoic acid moiety, which could undergo additional reactions such as hydrogenation, oxidation, or further functionalization. The hydroxy groups could be involved in esterification or dehydration reactions. The deuterium atoms would make the compound a valuable tool in studying reaction mechanisms, as seen in paper , where deuterium-labeled compounds were used to investigate enzymatic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of deuterium would increase the molecular weight slightly and could alter the compound's boiling point, melting point, and NMR properties. The stereochemistry would affect the optical activity, and the presence of multiple functional groups would influence solubility and reactivity. The compound's behavior in biological systems could be studied using radiolabeled analogs, as demonstrated in paper , where radioligands were used to study the thromboxane A2 receptor.

科学的研究の応用

Synthesis and Characterization

- Synthesis of Related Analogs : Research has focused on synthesizing analogs of similar compounds. For instance, (Z)-Tetracos-5-enoic acid, closely related to the requested compound, has been synthesized and identified as a key intermediate in the biosynthesis of myocobacterial mycolic acids, with potential inhibitory effects on mycolic acid biosynthesis (Hartmann et al., 1994). Additionally, fatty acid hydrazides similar to the requested compound have been used to synthesize biologically active oxadiazoles with antibacterial properties (Banday et al., 2010).

Biological Activity and Applications

- Antibacterial Activity : Some derivatives of similar compounds have shown significant antimicrobial activity, particularly against E. coli, indicating potential for use in antibiotic development (Banday et al., 2010).

- Impurity Characterization in Drug Synthesis : Compounds analogous to the one have been identified as impurities in the synthesis of certain pharmaceuticals, such as Tafluprost, an antiglaucoma agent. These impurities have been studied for their structural characterization and potential biological activity (Jaggavarapu et al., 2020).

- Biosynthetic Pathway Studies : Research on similar compounds, like (Z)-tetracos-5-enoic acid, has contributed to understanding the biosynthetic pathways of mycolic acids in mycobacteria, which are key components in the cell envelope of pathogenic bacteria (Besra et al., 1993).

特性

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-YOLMOHOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347287 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin E2-d4 | |

CAS RN |

34210-10-1 | |

| Record name | Prostaglandin E2-3,3,4,4-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

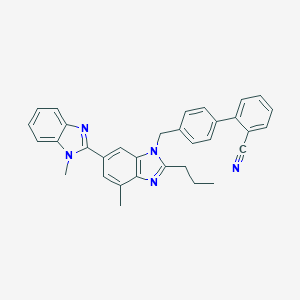

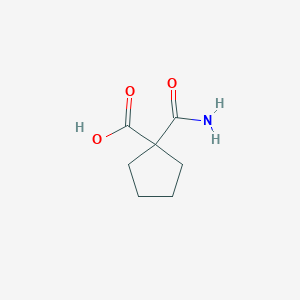

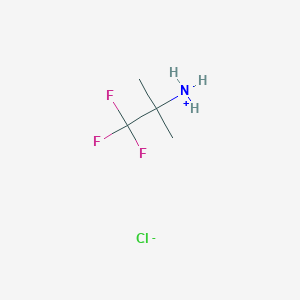

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)